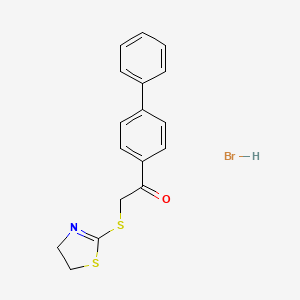
isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate, also known as IBAFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBAFA is a member of the acrylate family, which is widely used in the production of polymers, adhesives, and coatings. In
作用機序
The mechanism of action of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is not well understood. However, it is believed that isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate acts as a reactive monomer that can polymerize with other monomers to form new materials. The presence of the benzoyl group in isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate also makes it a potential initiator for radical polymerization reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate. However, studies have shown that isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is not toxic to cells and has low cytotoxicity. This makes it a potential candidate for use in biomedical applications, such as drug delivery and tissue engineering.
実験室実験の利点と制限
One of the main advantages of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is its ease of synthesis. The reaction can be carried out using standard laboratory equipment and reagents. isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one of the limitations of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate. One area of interest is in the development of new materials using isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate as a building block. The properties of these materials can be tailored by varying the monomer composition and reaction conditions. Another area of research is in the use of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate in biomedical applications, such as drug delivery and tissue engineering. Finally, more studies are needed to understand the mechanism of action of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate and its potential applications in other fields.
合成法
The synthesis of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate involves the reaction between isopropyl acrylate, benzoyl chloride, and 2-furylamine in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then converted into the final product through hydrolysis. The yield of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
Isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate has been widely used in scientific research due to its potential applications in various fields. One of the main areas of research is in the development of new materials. isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate can be used as a building block for the synthesis of new polymers and copolymers with desirable properties, such as thermal stability, mechanical strength, and optical properties.
特性
IUPAC Name |
propan-2-yl (Z)-2-benzamido-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(2)22-17(20)15(11-14-9-6-10-21-14)18-16(19)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,19)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTBWRLAYGDKSK-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(benzyloxy)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5173975.png)
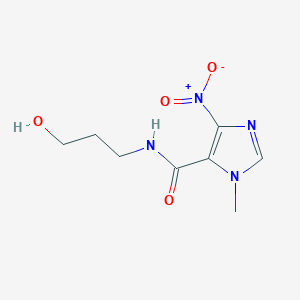
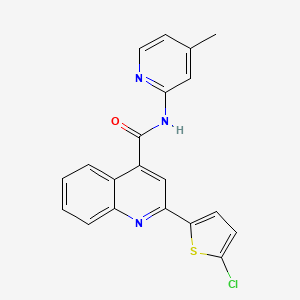
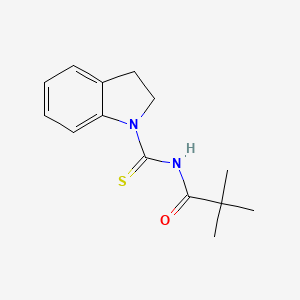
![4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5174007.png)
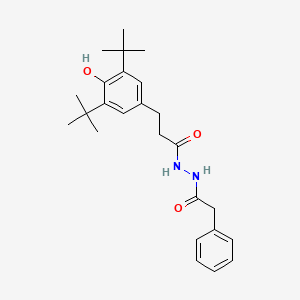
![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B5174037.png)

![3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5174057.png)
![2-chloro-4-methyl-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5174077.png)
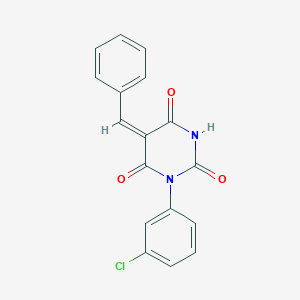
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)
